molecular formula C6H8F2N2 B15127979 3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole

Cat. No.: B15127979
M. Wt: 146.14 g/mol
InChI Key: WMOUDLHHIDFZLM-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole typically involves the introduction of the difluoroethyl group onto a pyrazole ring. One common method is the reaction of 1-methyl-1H-pyrazole with 1,1-difluoroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The difluoroethyl group can be replaced by other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of partially or fully reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as halides and bases are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity and ability to modulate molecular targets.

    Agrochemicals: The compound is explored for its potential use in pesticides and herbicides.

    Material Sciences: Its unique properties make it suitable for the development of advanced materials with specific characteristics.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoroethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or interact with cellular components to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1-Difluoroethyl)-1H-pyrazole
  • 3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole
  • 3-(1,1-Difluoroethyl)-1-ethyl-1H-pyrazole

Uniqueness

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole stands out due to its specific substitution pattern and the presence of the difluoroethyl group. This imparts unique chemical and biological properties, making it distinct from other similar compounds. Its versatility in various applications further highlights its uniqueness in the field of fluorinated organic compounds.

Properties

Molecular Formula

C6H8F2N2

Molecular Weight

146.14 g/mol

IUPAC Name

3-(1,1-difluoroethyl)-1-methylpyrazole

InChI

InChI=1S/C6H8F2N2/c1-6(7,8)5-3-4-10(2)9-5/h3-4H,1-2H3

InChI Key

WMOUDLHHIDFZLM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C=C1)C)(F)F

Origin of Product

United States

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